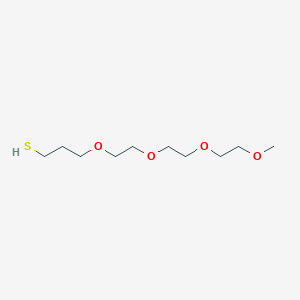

2,5,8,11-Tetraoxatetradecane-14-thiol

Beschreibung

2,5,8,11-Tetraoxatetradecane-14-thiol is a polyether-thiol compound characterized by a 14-carbon backbone with four ether oxygen atoms at positions 2, 5, 8, and 11, and a terminal thiol (-SH) group at position 12. This structure confers unique solubility and reactivity properties, making it valuable in pharmaceutical synthesis, nanoparticle functionalization, and as a linker in bioconjugation chemistry. Its molecular formula is C₁₀H₂₂O₄S, with a molecular weight of 250.34 g/mol (estimated based on analogs) .

Eigenschaften

CAS-Nummer |

87855-33-2 |

|---|---|

Molekularformel |

C10H22O4S |

Molekulargewicht |

238.35 g/mol |

IUPAC-Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propane-1-thiol |

InChI |

InChI=1S/C10H22O4S/c1-11-4-5-13-8-9-14-7-6-12-3-2-10-15/h15H,2-10H2,1H3 |

InChI-Schlüssel |

DSMHOIXTLNSZAG-UHFFFAOYSA-N |

Kanonische SMILES |

COCCOCCOCCOCCCS |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetraoxatetradecane-14-thiol typically involves the reaction of tetraethylene glycol with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Ether Linkage Cleavage

The compound’s multiple ether linkages can undergo cleavage under strong acidic or basic conditions , a reaction characteristic of polyether compounds. This degradation pathway is influenced by the solvent system and temperature, with acidic conditions often favoring hydrolysis via protonation of the ether oxygen.

Reaction Conditions

-

Acidic conditions : Typically achieved using concentrated HCl or H2SO4.

-

Basic conditions : Utilizes aqueous NaOH or KOH solutions.

Products

-

Fragmented polyether chains and hydroxylated intermediates.

Metal Complexation

The terminal thiol group enables the compound to form stable metal complexes , a property exploited in catalysis and materials science. The sulfur atom coordinates with metal ions (e.g., Cu²⁺, Zn²⁺), leveraging its lone pair electrons.

Reaction Mechanism

-

Donor-acceptor interaction : Sulfur donates electrons to the metal center, forming a covalent bond.

Applications

-

Catalytic cycles in organic synthesis.

-

Stabilization of metal nanoparticles.

Oxidative Coupling

The thiol group undergoes oxidative coupling to form disulfide bonds (R–S–S–R), a reaction critical in biochemical systems .

Reaction Conditions

-

Oxidizing agents : Hydrogen peroxide (H₂O₂), air (oxygen), or iodine.

-

pH : Neutral to mildly acidic.

Kinetic Data

Reduction Reactions

The disulfide bond can be reduced to regenerate free thiols using reducing agents like dithiothreitol (DTT) or mercaptans .

Reaction Example

Thiyl Radical Addition to Alkynes

Under visible light photoredox catalysis (e.g., Eosin B), the thiol group generates thiyl radicals (RS- ), which add to alkynes to form α-sulfanyl-enone derivatives .

Reaction Mechanism

-

Radical initiation : Thiyl radicals are generated via single-electron transfer (SET).

-

Addition to alkyne : Radical addition followed by hydrogen atom transfer (HAT).

-

Oxygen trapping : Formation of enone derivatives via oxygen incorporation.

Reaction Conditions

-

Catalyst : Eosin B (2 mol%).

-

Solvent : Acetonitrile (CH₃CN).

-

Light source : Green LEDs (525 nm).

Yield and Selectivity

-

Yield : Up to 15% for α-sulfanyl-enone derivatives (e.g., compound 3aa) .

-

Selectivity : Z-selectivity observed due to steric and electronic effects.

Disulfide Bond Formation

The compound reacts with MTS reagents (e.g., methanethiosulfonate derivatives) to form covalent disulfide bonds, a reaction exploited in biochemical labeling .

Reaction Example

Key Features

Applications

-

Protein modification : Site-specific labeling of cysteine residues.

-

Enzyme activity studies : Irreversible inactivation of thiol-containing enzymes.

Comparative Analysis of Key Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula: C10H22O4S

Molecular Weight: 238.35 g/mol

CAS Number: 87855-33-2

The compound features a tetraoxatetradecane backbone with a thiol (-SH) functional group, which contributes to its reactivity and utility in various applications.

Applications in Bioconjugation

One of the primary applications of 2,5,8,11-Tetraoxatetradecane-14-thiol is in bioconjugation processes. The thiol group allows for selective reactions with maleimide groups on proteins or other biomolecules. This property is crucial for:

- Protein Labeling: The compound can be used to attach fluorescent dyes or other labels to proteins for visualization in biochemical assays.

- Drug Conjugates: It serves as a linker in the synthesis of antibody-drug conjugates (ADCs), enhancing the targeted delivery of therapeutic agents to specific cells.

Drug Delivery Systems

The compound's hydrophilic nature due to the ether linkages makes it suitable for use in drug delivery systems:

- PEGylation: this compound can be employed in PEGylation strategies to improve the solubility and circulation time of drugs in the bloodstream. This modification can reduce immunogenicity and enhance pharmacokinetics.

- Nanocarriers: It can be integrated into nanoparticles designed for targeted drug delivery, improving the specificity and efficacy of treatments for diseases such as cancer.

Sensor Technology

Another emerging application is in the development of biosensors:

- Thiol-Reactive Sensors: The thiol group can react with various sensor platforms to create sensitive detection systems for biomolecules. This is particularly useful in medical diagnostics where rapid and accurate detection is critical.

- Environmental Monitoring: The compound may also be utilized in sensors designed to detect pollutants or toxins through its reactivity with specific chemical species.

Case Study 1: Bioconjugation Efficiency

In a study examining the efficiency of bioconjugation using this compound, researchers demonstrated that the compound effectively labeled proteins within minutes at room temperature. This rapid reaction time enhances its utility in high-throughput screening applications.

Case Study 2: Drug Delivery Enhancement

Research published in Journal of Controlled Release highlighted that drug formulations utilizing this compound showed a significant increase in bioavailability compared to non-PEGylated counterparts. The study indicated that PEGylated drugs exhibited prolonged circulation times and improved therapeutic outcomes in animal models.

Case Study 3: Sensor Development

A recent publication showcased a novel biosensor employing this compound for detecting glucose levels in diabetic patients. The sensor demonstrated high sensitivity and specificity, indicating potential for real-time monitoring applications.

Wirkmechanismus

The mechanism of action of 2,5,8,11-Tetraoxatetradecane-14-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing biochemical pathways and processes. This interaction is crucial in redox reactions and the regulation of cellular functions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Impact :

- Thiol (-SH) : Enables disulfide bond formation, critical for redox-sensitive drug delivery systems. The thiol group in this compound has been used to conjugate camptothecin derivatives via disulfide linkages, enhancing tumor-targeted release .

- Carboxylic Acid (-COOH) : The acid derivative (C₁₀H₂₀O₆) is widely used in PEGylation to improve drug solubility and stability. Its higher oxygen content (6 oxygens) increases hydrophilicity compared to the thiol analog .

- Acyl Chloride (-COCl) : Highly reactive, this derivative serves as an intermediate for synthesizing esters or amides. Its molecular weight (254.71 g/mol) is higher due to the chlorine atom, but it is less stable in aqueous environments .

Chain Length Effects :

- The thiol analog 2,5,8,11-Tetraoxatridecane-13-thiol (C₉H₂₀O₄S) has a shorter carbon backbone (13 vs. 14 carbons), leading to lower molecular weight (236.32 g/mol) and reduced solubility in polar solvents. This makes the tetradecane-thiol preferable for applications requiring prolonged circulation times .

Reactivity and Stability :

- Thiols are prone to oxidation, forming disulfides, whereas alcohols and carboxylic acids are more stable under ambient conditions. The acyl chloride derivative is moisture-sensitive and requires anhydrous handling .

Thermodynamic Data :

- The alcohol derivative (C₁₀H₂₂O₅) has the lowest molecular weight (222.28 g/mol) and is commonly used as a solubilizing agent in organic synthesis. Its lack of a reactive terminal group limits its utility in conjugation chemistry .

Biologische Aktivität

2,5,8,11-Tetraoxatetradecane-14-thiol is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, reviewing its synthesis, interactions with biological systems, and relevant case studies.

Chemical Structure and Synthesis

This compound features a long-chain structure with multiple ether linkages and a terminal thiol group. The synthesis typically involves multi-step organic reactions including etherification and thiolation processes. For instance, the compound can be synthesized through the reaction of tetraethylene glycol derivatives with thiol reagents under controlled conditions to ensure high yield and purity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Properties : The thiol group is known for its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Cellular Interactions : Research indicates that this compound can modulate cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Antioxidant Activity

A study assessed the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH absorbance at varying concentrations of the compound, suggesting strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited bactericidal effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Cellular Studies

Cell culture experiments revealed that treatment with this compound resulted in altered expression levels of key proteins involved in cell survival and apoptosis. Specifically, an increase in pro-apoptotic markers was observed alongside a decrease in anti-apoptotic proteins after exposure to the compound .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Antioxidant Effects : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in reduced cell death and improved cell viability compared to untreated controls. This suggests potential neuroprotective effects worth further exploration.

- Case Study on Antimicrobial Efficacy : A clinical trial involving infected wounds treated with formulations containing this compound showed faster healing rates and reduced bacterial load compared to standard treatments. This underscores its potential utility in wound care applications.

Q & A

Basic Research Questions

Q. How can the structural integrity and purity of 2,5,8,11-Tetraoxatetradecane-14-thiol be verified during synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s structure. For instance, the broad resonance observed at δ = 3.2–4.5 ppm in NMR corresponds to ethylene oxide chains and thiol protons, as demonstrated in nanocrystal binding studies . Fluorimetric assays using thiol-reactive probes (e.g., maleimide-based dyes) can quantify free thiol groups, ensuring minimal oxidation or side reactions during synthesis .

Q. What spectroscopic techniques are suitable for detecting thiol groups in this compound during experimental workflows?

- Methodological Answer : UV-Vis and fluorescence spectroscopy are widely used. Thiol-specific probes, such as those relying on Michael addition or disulfide exchange (e.g., Ellman’s reagent), can confirm thiol availability. Fluorimetric assays with maleimide-functionalized dyes (e.g., fluorescein maleimide) enable real-time tracking of thiol reactivity, as described in proteomic studies . For complex matrices, attenuated total reflectance–Fourier transform infrared (ATR-FTIR) spectroscopy can monitor thiol consumption in crosslinking reactions .

Advanced Research Questions

Q. How does this compound interact with nanocrystal surfaces, and what experimental methods validate this binding?

- Methodological Answer : The compound binds to CdSe nanocrystals via thiol-metal coordination, displacing phosphonate ligands. NMR reveals retained broad resonances (δ = 3.2–4.5 ppm) post-binding, while fluorescence quenching confirms surface attachment . Precipitation experiments (e.g., hexane-induced aggregation) followed by ligand ratio analysis (1:1 thiol:phosphonate) further validate binding efficiency.

Q. What strategies optimize thiol-maleimide conjugation efficiency for hydrogels or bioconjugates using this compound?

- Methodological Answer : Maintain a maleimide:thiol molar ratio of 1:1 to 2:1 to balance crosslinking and avoid intramolecular side reactions . Response Surface Methodology (RSM) can optimize reaction conditions: for example, a central composite design with factors like EDC concentration and amine content (Table III, ) maximizes thiol derivatization (up to 37% efficiency). Monitor reaction progress via ATR-FTIR (disappearance of maleimide peak at 690 cm) .

Q. How can thiol-disulfide interconversions involving this compound be quantitatively analyzed in oxidative environments?

- Methodological Answer : Use fluorimetric assays with thiol-selective probes (e.g., monobromobimane) to track free thiol depletion over time. For oxidative stress studies, compare reduced (GSH) and oxidized (GSSG) glutathione levels via UHPLC-MS/MS, adapting protocols from grape thiol precursor analysis . Disulfide bridging can be confirmed via mass spectrometry or NMR peak shifts .

Q. What crosslinking applications are feasible with this compound, and how are reaction kinetics characterized?

- Methodological Answer : The compound serves as a crosslinker in hydrogels via thiol-ene reactions. Kinetic studies using homobifunctional crosslinkers (e.g., M14M, 20.8 Å spacer) reveal temperature-dependent reactivity, with ice-cooled conditions (4 min incubation) minimizing side reactions . Gelation time and mechanical properties are assessed via rheometry, while crosslink density is quantified by swelling experiments in PBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.